D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine
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Overview
Description
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tyrosine, D-tyrosine, D-tyrosine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, D-tyrosine, and D-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple tyrosine residues allows for potential cross-linking and interaction with various molecular targets, making it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
644997-49-9 |
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Molecular Formula |
C39H43N5O9 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H43N5O9/c1-23(39(52)53)41-36(49)32(20-25-7-13-28(45)14-8-25)43-38(51)34(22-27-11-17-30(47)18-12-27)44-37(50)33(21-26-9-15-29(46)16-10-26)42-35(48)31(40)19-24-5-3-2-4-6-24/h2-18,23,31-34,45-47H,19-22,40H2,1H3,(H,41,49)(H,42,48)(H,43,51)(H,44,50)(H,52,53)/t23-,31-,32-,33-,34-/m1/s1 |
InChI Key |
ARNDKVJCQJLYFY-QWGMMWTISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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